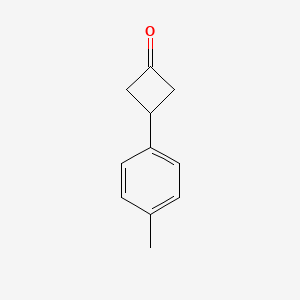

3-(4-Methylphenyl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUCGCBPLBJHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304585 | |

| Record name | 3-(4-Methylphenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152714-09-5 | |

| Record name | 3-(4-Methylphenyl)cyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152714-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Investigations of 3 4 Methylphenyl Cyclobutan 1 One Analogues

Ring-Opening Reactions and Associated Mechanisms

Ring-opening reactions of cyclobutanones are a powerful tool in organic synthesis, allowing for the stereoselective formation of functionalized acyclic and larger ring systems. These transformations can be initiated by nucleophiles, transition metals, or radical species, each proceeding through distinct mechanistic pathways.

The reaction of cyclobutanones with nucleophiles can lead to ring cleavage, driven by the release of ring strain. In the case of donor-acceptor (D-A) cyclobutanes, Lewis acid catalysis can facilitate nucleophilic ring-opening. For instance, sydnones have been shown to act as nucleophiles in the Lewis acid-catalyzed ring-opening of D-A cyclobutanes, proceeding through a proposed Friedel-Crafts-like mechanism. researchgate.net This type of reaction can also be achieved with other nucleophiles such as electron-rich arenes, thiols, and selenols, often utilizing catalysts like aluminum chloride. chemistryviews.org The reaction with arenes typically yields ring-opened products in moderate to very good yields, while thiols and selenols produce γ-heteroatom-substituted diesters. chemistryviews.org

The general mechanism for nucleophile-induced ring cleavage involves the attack of the nucleophile on the carbonyl carbon, followed by cleavage of one of the adjacent C-C bonds of the cyclobutane (B1203170) ring. The regioselectivity of the ring cleavage is often influenced by the substituents on the cyclobutanone (B123998) ring.

Transition metals, particularly those from the late transition series, have proven to be highly effective catalysts for the ring-opening of cyclobutanones. These reactions often proceed through the formation of a metallacyclic intermediate, which can then undergo various transformations to yield a diverse array of products.

Rhodium(I) complexes are known to catalyze the ring expansion of cyclobutenones and benzocyclobutenones via a C-C bond cleavage. nih.govutexas.edursc.org The proposed mechanism involves the oxidative addition of the Rh(I) catalyst into a C-C bond of the cyclobutanone ring to form a rhodacyclopentanone intermediate. researchgate.net This intermediate can then undergo β-carbon elimination, leading to the cleavage of the cyclobutane ring and the formation of a new C-C bond. researchgate.netnih.gov This process has been utilized in "cut-and-sew" reactions to generate 5,6-fused bicyclic systems with high enantioselectivity. nih.gov The choice of ligand is crucial for both reactivity and enantioselectivity in these transformations. nih.gov For example, the DTBM-segphos ligand has been shown to stabilize the transition state for C-C oxidative addition through favorable ligand-substrate dispersion interactions. nih.gov These reactions can often be performed at room temperature and tolerate a wide range of functional groups. nih.gov

Palladium and nickel catalysts have been extensively used in cascade reactions involving the ring-opening of cyclobutanones tethered to an aryl halide. rsc.orgrsc.org These reactions typically begin with the oxidative addition of the metal catalyst to the aryl halide, followed by an intramolecular electrophilic attack on the cyclobutanone ring, leading to its opening. rsc.org The resulting alkylmetal intermediate can then participate in various coupling reactions.

For instance, palladium-catalyzed cascade ring-opening/Sonogashira alkynylation reactions have been developed to synthesize chiral indanones bearing an internal alkyne moiety. rsc.org Similarly, nickel-catalyzed domino ring-opening/cross-coupling reactions with alkyl halides have been used to produce chiral indanones with high enantioselectivity. rsc.org These cascade processes allow for the efficient construction of complex molecules, such as spiro[piperidine-3,2'-oxindoles], from simple starting materials. researchgate.net The choice of the metal catalyst and ligands is critical in determining the reaction outcome and stereoselectivity. rsc.orgrsc.org

Table 1: Overview of Palladium- and Nickel-Catalyzed Cascade Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| Pd/Cu co-catalysis | Iodine-substituted cyclobutanones, terminal alkynes | Chiral indanones with internal alkyne | Good to excellent yields and enantioselectivity. rsc.org |

| Nickel/Trost ligand | Prochiral cyclobutanones, alkyl halides | Chiral indanones | Highly enantioselective. rsc.org |

| Lewis acid (e.g., AlCl₃) | Donor-acceptor cyclobutanes, iminooxindoles | Spiro[piperidine-3,2'-oxindoles] | [4+2] cycloaddition under mild conditions. researchgate.net |

The introduction of a cyano group via ring-opening of cyclobutanones presents a powerful synthetic strategy. Palladium-catalyzed enantioselective cyanation has been achieved through a ring-opening/cross-coupling process between aryl halide-tethered cyclobutanones and zinc cyanide (Zn(CN)₂). acs.orgacs.org This reaction demonstrates broad substrate scope and high enantioselectivity, yielding novel 3,3-disubstituted indanones. acs.org A key challenge in these reactions is the strong coordination of the cyanide anion to the palladium center, which can be overcome by the design of new phosphoramidite (B1245037) ligands. acs.org

Radical-mediated approaches have also been developed for the enantioselective cyanation of cycloketone oxime esters. nih.gov Dual photoredox/copper catalysis enables the ring-opening cyanation of four- and five-membered cycloketone oxime esters to produce chiral 1,5- and 1,6-dinitriles. nih.gov These reactions proceed under mild conditions with low catalyst loading and offer a broad substrate scope. nih.gov

Free radical reactions provide another avenue for the ring-opening and functionalization of cyclobutanones. These reactions often involve the generation of a radical species that initiates a cascade of events leading to ring cleavage and the formation of new ring systems. researchgate.netbenthamscience.comresearchgate.net

A common strategy involves the generation of an alkoxy radical from the cyclobutanone, which then undergoes β-scission to cleave the four-membered ring. benthamscience.comresearchgate.net This approach has been used to construct a variety of ring systems, including seven- and eight-membered rings, spiro-annulated rings, and bridged rings. benthamscience.comresearchgate.net For example, the intramolecular ring-opening and reconstruction of cyclobutanone oxime esters can be achieved using a copper catalyst to synthesize 3,4-dihydronaphthalene-2-carbonitriles. rsc.org This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.org An alternative visible-light-driven photoredox process for this coupling has also been reported. rsc.org

Iron catalysis has also been employed in the ring-opening/allylation of cyclobutanone oxime esters with allylic sulfones to produce cyanoalkylated alkenes. researchgate.net Furthermore, radical-mediated three-component reactions have been developed for the synthesis of complex polycyclic frameworks. researchgate.net

Thermal and Acid/Base-Promoted Ring Opening Transformations

The cyclobutanone ring is susceptible to cleavage under thermal, acidic, or basic conditions, leading to the formation of linear-chain compounds. These transformations are driven by the release of ring strain.

Under acidic conditions, the carbonyl group of a cyclobutanone is protonated, which facilitates nucleophilic attack at a ring carbon, leading to ring opening. acs.org For instance, Brønsted acids can catalyze the cascade ring-opening and cyclization of 3-ethoxy cyclobutanones. acs.orgresearchgate.net The process begins with the protonation of the carbonyl, which polarizes the C2–C3 bond and allows a nucleophile, such as a naphthol, to attack at the C3 position, initiating the ring-opening. acs.org This type of acid-catalyzed ring-opening has been shown to be effective for various 3-ethoxy-2-substituted cyclobutanones. acs.orgresearchgate.net The regioselectivity of acid-catalyzed ring-opening of asymmetric epoxides, a related strained ring system, is often dictated by electrostatic factors, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. libretexts.org

Base-promoted ring expansion reactions have also been developed, for example, to construct cycloheptanones through C-C bond cleavage without the need for metal catalysts. sioc-journal.cn Radical-induced ring-opening of cyclobutanone derivatives, such as oxime esters, provides another pathway for C-C bond cleavage, generating distal cyano-substituted alkyl radicals that can be trapped by various molecules. rsc.orgrsc.org

Ring Expansion Methodologies and Rearrangements

Ring expansion reactions of cyclobutanones are powerful methods for synthesizing larger, often more stable, five- and six-membered rings. These transformations are synthetically valuable as they allow access to cyclopentanone (B42830) and cyclohexanone (B45756) derivatives that can be difficult to prepare directly.

Photochemical Ring Expansion to Cyclic Ethers and Related Derivatives

Photochemical reactions of ketones, particularly the Norrish Type I and Type II reactions, provide pathways for ring expansion and the formation of cyclic derivatives. wikipedia.org A Norrish Type I reaction involves the photochemical cleavage of the α-carbon bond of an aldehyde or ketone, creating two radical intermediates. wikipedia.org For cyclobutanone, this α-cleavage is a key step in its photochemistry. youtube.com The resulting biradical can undergo several secondary reactions, including decarbonylation followed by recombination to form an alkene and a ketene (B1206846). wikipedia.org

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org Subsequent intramolecular recombination of the radicals can lead to the formation of a substituted cyclobutane, a process known as the Norrish-Yang reaction, which is a method for synthesizing cyclobutanols. wikipedia.orgchem-station.com Alternatively, cleavage of the biradical can yield an enol and an alkene. wikipedia.org While synthetically useful for creating complex molecules, these reactions can sometimes be side reactions in other photochemical processes, such as the Paternò–Büchi reaction. wikipedia.org The competition between Norrish Type II cleavage and Yang cyclization is influenced by factors like the substrate's conformation. rsc.org These photochemical transformations have been utilized as key steps in the total synthesis of complex natural products. scispace.com

Diazomethane (B1218177) Methodologies for Cyclobutanone Ring Expansion

The reaction of cyclobutanones with diazomethane is a classic and effective method for one-carbon ring expansion to form cyclopentanones. chegg.com This reaction is a variant of the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org The mechanism involves the nucleophilic attack of diazomethane on the carbonyl carbon to form a tetrahedral intermediate. chegg.com This intermediate then collapses, with the migration of one of the α-carbon atoms and the loss of nitrogen gas (N₂), to yield the ring-expanded ketone. chegg.com

The Tiffeneau-Demjanov rearrangement itself typically involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to produce a ring-enlarged cycloketone. wikipedia.orgnumberanalytics.comnumberanalytics.com This method is particularly useful for expanding rings from cyclopropane (B1198618) to cyclooctane (B165968) and is a key strategy in the synthesis of bicyclic and polycyclic systems. wikipedia.org The regioselectivity of the migration is influenced by the migratory aptitude of the groups attached to the α-carbons. libretexts.org For instance, in substituted cyclic ketones, the more substituted alkyl group often migrates preferentially. libretexts.org The stereochemistry of the migrating group is retained during the rearrangement. libretexts.org

A study on the diazomethane ring expansion of various β-substituted α-methyl-α-methoxycyclobutanones found that migration of the less-substituted α-carbon was generally favored. acs.org

Table 1: Diazomethane Ring Expansion of Substituted Cyclobutanones

| Starting Ketone | Major Ring Expansion Product | Reference |

|---|---|---|

| Cyclohexanone | Cycloheptanone | chegg.com |

| 2-Methylcyclopentanone | 3-Methylcyclohexanone (major) & 2-Methylcyclohexanone (minor) | libretexts.org |

Tandem Rearrangements Leading to Bridged and Fused Ring Systems

The strain in the cyclobutanone scaffold can be harnessed in transition-metal-catalyzed tandem rearrangements to construct complex bridged and fused ring systems. uchicago.eduacs.orguchicago.edu A notable strategy is the "cut-and-sew" reaction, which involves the oxidative addition of a transition metal (like rhodium) into a C-C bond of the cyclobutanone, followed by the intramolecular insertion of a tethered unsaturated moiety (e.g., an alkene or alkyne). uchicago.eduuchicago.edu

This methodology allows for the synthesis of diverse ring scaffolds that are challenging to access through conventional methods like stepwise ring formation or standard cycloadditions. uchicago.eduacs.org Depending on the substrate and reaction conditions, various cycloadditions such as (4+2), (4+2-1), and (4+1) can lead to a range of bridged or fused structures. uchicago.edu For example, β-branched cyclobutanones can undergo (4+2) cut-and-sew reactions to generate bridged bicyclic systems, while cyclobutanones with an unsaturated unit at the α-position can lead to fused rings. acs.orgnih.gov The development of enantioselective versions of these reactions has enabled the efficient construction of chiral scaffolds, which has been applied to the total synthesis of complex natural products. uchicago.edunih.gov

The formation of fused-ring systems via this strategy can be challenging due to the need for C-C cleavage at the more sterically hindered proximal position of the cyclobutanone. nih.gov However, careful selection of ligands and metal catalysts can control the selectivity. For instance, an electron-rich, less bulky phosphine (B1218219) ligand paired with an electron-deficient rhodium precatalyst has been shown to effectively promote the formation of cyclohexenone-fused rings from cyclobutanones tethered to alkynes. nih.gov

Cycloaddition and Annulation Strategies Involving Cyclobutanone Scaffolds

Cyclobutanone derivatives can participate in various cycloaddition and annulation reactions, leveraging the unique reactivity of the strained ring to build more complex polycyclic structures.

Intramolecular Diels-Alder (IMDA) Type Reactions and Their "Saturated Analogues"

The Intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, is a powerful tool for constructing fused or bridged polycyclic systems in a single step. wikipedia.orgresearchgate.net When a cyclobutanone derivative contains both a diene and a dienophile, it can undergo IMDA reactions to form complex architectures. nih.gov The strain within the cyclobutenone ring enhances its reactivity as a dienophile compared to less strained cyclopentenone or cyclohexenone systems. nih.gov This increased reactivity allows Diels-Alder reactions to proceed under milder conditions. nih.gov

In the context of IMDA reactions, the tether connecting the diene and the dienophile plays a crucial role in determining the stereochemical outcome. nih.govuh.edu Lewis acid catalysis can significantly enhance the endo selectivity of these reactions. nih.gov The resulting tricyclic adducts from the IMDA of a cyclobutenone can then be fragmented to yield otherwise difficult-to-access trans-hydrindenoid systems. nih.gov

Beyond the classic [4+2] Diels-Alder reaction, intramolecular [2+2] cycloadditions of cyclobutanone precursors represent a "saturated analogue" strategy for forming fused ring systems. nih.gov The thermolysis of tert-butyl alkynyl ethers can generate ketene intermediates that readily undergo intramolecular [2+2] cycloaddition with a tethered alkene to produce cis-fused cyclobutanones in high yield and diastereoselectivity. nih.gov These reactions are synthetically valuable as the resulting cyclobutanones can be further transformed into cyclopentanones or γ-butyrolactones. nih.gov

Table 2: Intramolecular Cycloaddition Reactions of Cyclobutanone Scaffolds

| Reaction Type | Substrate Type | Product Type | Key Features | References |

|---|---|---|---|---|

| Intramolecular Diels-Alder (IMDA) | Cyclobutenone with tethered diene | Fused/Bridged tricyclic systems | High endo selectivity with Lewis acid catalysis; enhanced reactivity due to ring strain. | nih.govnih.gov |

| Intramolecular [2+2] Cycloaddition | Ene-ynol ethers (via ketene intermediate) | Cis-fused bicyclic cyclobutanones | Occurs under mild, neutral thermal conditions; tolerates free hydroxyl groups. | nih.gov |

Chemo- and Regioselective [4+2] Cycloadditions

The [4+2] cycloaddition, a cornerstone of synthetic organic chemistry, has been explored with cyclobutanone derivatives, revealing fascinating aspects of chemo- and regioselectivity. In these reactions, the cyclobutanone can act as the 4π component. The outcome of these cycloadditions can be precisely controlled by the choice of catalyst and the nature of the substituents on the cyclobutanone ring.

Research into the formal [4+2] cycloaddition of cyclobutanones with indoles has shown that the regioselectivity is highly dependent on the Lewis acid catalyst employed. deepdyve.comnih.gov This control allows for the selective synthesis of either of the two possible regioisomeric cycloaddition products. deepdyve.com Similarly, in reactions with nitrosoarenes, the regioselectivity of the cycloaddition can be steered by selecting an appropriate Lewis acid. rsc.org

Chemoselectivity has been demonstrated in the formal [4+2] cycloaddition of 3-hydroxycyclobutanones with α,β-unsaturated ketones. When using boron trifluoride etherate as the Lewis acid, the reaction proceeds chemoselectively at the α,β-carbon–carbon double bond of the enone to yield cyclohexanone derivatives. researchgate.net In contrast, substituting the hydroxyl group for an ethoxy group on the cyclobutanone ring shifts the reaction to the carbonyl carbon–oxygen double bond of the enone, producing dihydro-γ-pyrones. researchgate.net

Mechanistic studies using density functional theory (DFT) on intramolecular [4+2] cycloadditions of cyclobutanone with an alkene, catalyzed by rhodium and nickel, have identified the C=C bond insertion step as the determinant for both regio- and chemoselectivity. acs.org

The table below summarizes the selective control in [4+2] cycloadditions involving cyclobutanone analogues.

| Reactants | Catalyst/Conditions | Selectivity Outcome | Ref |

| Cyclobutanones and Indoles | Lewis Acid | Controllable regioselectivity to form specific regioisomers. | deepdyve.comnih.gov |

| 3-Hydroxycyclobutanones and α,β-Unsaturated Ketones | BF₃·OEt₂ | Chemoselective reaction at the C=C double bond. | researchgate.net |

| 3-Ethoxycyclobutanone and α,β-Unsaturated Ketones | Not specified | Chemoselective reaction at the C=O double bond. | researchgate.net |

| Furanyl Cyclopropanes and Nitrosoarenes | Lewis Acid | Controllable regioselectivity for 1,2-oxazine derivatives. | rsc.org |

| Cyclobutanone and Alkene (intramolecular) | Rhodium or Nickel | Regio- and chemoselectivity determined by C=C bond insertion. | acs.org |

Investigations into the Influence of Ring Strain on Reaction Pathways

The four-membered ring of cyclobutanone possesses significant ring strain, which profoundly influences its chemical reactivity and the pathways its reactions follow. rsc.orgwikipedia.org This strain is a combination of angle strain, from bond angles deviating from the ideal 109.5°, and torsional strain from eclipsing interactions. wikipedia.org The high strain energy makes ring-opening reactions energetically favorable. rsc.orgresearchgate.net

The ring strain energy of cyclobutanone is considerably high, estimated to be around 120 kJ/mol (approximately 26-29 kcal/mol). rsc.orgwikipedia.org This is substantially greater than that of cyclopentanone (~41 kJ/mol) and cyclohexanone (~29 kJ/mol). rsc.org This high degree of strain facilitates ring-opening pathways, particularly in Norrish Type-I photochemistry. rsc.orgresearchgate.net The strain lowers the energy barrier for the cleavage of the α-carbon-carbon bond in the excited singlet state (S₁), promoting direct ring-opening to form products such as ketenes. rsc.org

The influence of ring strain also extends to reactions involving the α-protons. The strain within the ring leads to an increase in the s-character of the C-H bonds, which in turn increases their acidity. acs.org However, the formation of an enolate, which introduces an additional sp²-hybridized carbon into the ring, is disfavored by the existing ring strain. acs.org Studies on the general-base catalyzed enolization of cyclobutanone have indicated that the ring strain has a minimal effect on the energy barrier for the deprotonation of the ketone compared to unstrained systems. nih.gov Despite this, the pKa of cyclobutanone has been determined to be 20.0. acs.org

The table below outlines the ring strain energies of several cyclic ketones and highlights the resulting influence on reactivity.

| Cyclic Ketone | Ring Strain Energy (approx.) | Influence on Reaction Pathways | Ref |

| Cyclobutanone | 120 kJ/mol (~26-29 kcal/mol) | Facilitates Norrish Type-I ring-opening; lowers α C-C fission barrier. rsc.orgwikipedia.orgresearchgate.net | rsc.orgwikipedia.org |

| Cyclopentanone | 41 kJ/mol | Less prone to ring-opening compared to cyclobutanone. | rsc.org |

| Cyclohexanone | 29 kJ/mol | Least prone to strain-driven ring-opening among the three. | rsc.org |

| Benzocyclobutenone | High | Increased acidity of α-protons due to strain. | acs.org |

Computational and Theoretical Investigations of 3 4 Methylphenyl Cyclobutan 1 One and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. science.govnorthwestern.edu By solving approximations to the Schrödinger equation, these methods can determine a molecule's stable structure, electronic charge distribution, and orbital energies, which are key to understanding its reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a robust and widely used quantum mechanical method for investigating the electronic structure of molecules. youtube.com It offers a favorable balance between computational cost and accuracy, making it suitable for systems ranging from small molecules to complex materials. youtube.comnih.gov The core principle of DFT is that the energy of a system can be determined from its electron density.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.comyoutube.com For 3-(4-Methylphenyl)cyclobutan-1-one, DFT calculations would be employed to predict its most stable three-dimensional structure. This involves determining key geometric parameters such as bond lengths, bond angles, and dihedral angles. The calculation would account for the puckered nature of the cyclobutane (B1203170) ring and the rotational orientation of the 4-methylphenyl substituent relative to the ring. Various functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) can be used to achieve the desired level of accuracy. nih.govresearchgate.net

Interactive Table 1: Representative Optimized Geometric Parameters for this compound Calculated by DFT. (Note: These are illustrative values based on known structural data for analogous compounds.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 (Carbonyl) | O | - | - | 1.21 Å |

| Bond Length | C1 (Carbonyl) | C2 | - | - | 1.52 Å |

| Bond Length | C2 | C3 | - | - | 1.55 Å |

| Bond Length | C3 | C4 | - | - | 1.55 Å |

| Bond Length | C3 | C (Phenyl) | - | - | 1.51 Å |

| Bond Angle | C2 | C1 (Carbonyl) | C4 | - | 91.5° |

| Bond Angle | C1 (Carbonyl) | C2 | C3 | - | 88.0° |

| Dihedral Angle | C4 | C2 | C1 | C3 | 25.0° (Ring Puckering) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. numberanalytics.comwikipedia.org Developed by Kenichi Fukui, the theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgucsb.edu The energy and spatial distribution of these orbitals are crucial for understanding reaction mechanisms, including pericyclic reactions and nucleophilic/electrophilic attacks. wikipedia.orgimperial.ac.uk

For this compound, the HOMO is expected to have significant contributions from the π-system of the 4-methylphenyl ring and the lone pairs of the carbonyl oxygen. The LUMO is anticipated to be localized primarily on the carbonyl group, specifically the π* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The electron-donating 4-methylphenyl group is expected to raise the energy of the HOMO compared to unsubstituted cyclobutanone (B123998), thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity. researchgate.net

Interactive Table 2: Representative FMO Energies for Cyclobutanone and its 4-Methylphenyl Analogue. (Note: These are illustrative values.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Cyclobutanone | -6.8 | 1.5 | 8.3 |

| This compound | -6.2 | 1.3 | 7.5 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net It is mapped onto the molecule's electron density surface, providing a visual guide to its electrophilic and nucleophilic sites. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP surface would clearly show a region of strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential, making them potential sites for interaction with nucleophiles. Such analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. researchgate.netrsc.org

Interactive Table 3: Representative MEP Values at Key Sites of this compound. (Note: These are illustrative values in atomic units.)

| Molecular Site | Predicted MEP Value (a.u.) | Implied Reactivity |

| Carbonyl Oxygen | -0.055 | Site for Electrophilic Attack |

| Carbonyl Carbon | +0.030 | Site for Nucleophilic Attack |

| Phenyl Ring (π-face) | -0.015 | Interaction with Electrophiles |

| Hydrogens on Methyl Group | +0.025 | Weak Nucleophilic Interaction |

Excited State Dynamics and Photochemical Reaction Mechanism Simulations

The photochemistry of ketones, particularly cyclic ketones like cyclobutanone, is a rich field of study involving complex dynamics on electronically excited states. arxiv.org Upon absorption of UV light, these molecules can undergo a variety of reactions, including ring-opening, fragmentation, and intersystem crossing. nih.govaip.org Simulating these ultrafast events requires sophisticated computational methods that can track the motion of atoms across multiple potential energy surfaces.

Multiconfigurational Time-Dependent Hartree (MCTDH) Simulations for Ultrafast Dynamics

The Multiconfigurational Time-Dependent Hartree (MCTDH) method is a powerful and accurate algorithm for solving the time-dependent Schrödinger equation to simulate the quantum dynamics of molecular systems. uni-heidelberg.de It is particularly well-suited for studying processes involving multiple electronic states and high dimensionality, such as the photochemical reactions of polyatomic molecules. researchgate.netnih.gov MCTDH propagates a wavepacket on coupled potential energy surfaces, providing a fully quantum mechanical description of nuclear motion, including effects like tunneling and interference. nih.govbarbatti.org

For this compound, MCTDH simulations could be used to model the events following photoexcitation to an excited singlet state (e.g., S₁ or S₂). These simulations would track the evolution of the molecular wavepacket in time, revealing the timescales for competing photochemical pathways, such as the cleavage of C-C bonds in the cyclobutane ring. arxiv.orgaip.org This provides fundamental insights into the reaction mechanism and quantum yields of different photoproducts. researchgate.net

Trajectory-Based Surface-Hopping Dynamics (TSHD) for Non-Radiative Relaxation

Trajectory-Based Surface-Hopping Dynamics (TSHD) is a popular semiclassical method for simulating non-adiabatic processes in photoexcited molecules. mdpi.comnih.gov In TSHD, the molecule's nuclei are propagated as a swarm of classical trajectories on single potential energy surfaces. mdpi.com However, in regions where different electronic states are strongly coupled (e.g., near conical intersections), the trajectories are allowed to "hop" from one surface to another based on a probabilistic algorithm. arxiv.orgnih.gov

This approach provides an intuitive picture of how a molecule like this compound relaxes back to the ground state without emitting light (non-radiative relaxation). researchgate.net Following excitation, TSHD simulations can model the pathway of internal conversion from higher excited states (S₂, S₁) down to the ground state (S₀). arxiv.orgnih.gov These simulations are crucial for understanding the lifetime of excited states and the efficiency of photochemical reactions, as they describe the critical steps where electronic energy is converted into vibrational energy, ultimately leading to either the reformation of the starting material or the formation of photoproducts. nih.govarxiv.org

Computational Elucidation of Reaction Mechanisms

Density Functional Theory (DFT) and other high-level computational methods are powerful tools for unraveling the detailed mechanisms of chemical reactions. For this compound, these methods can provide a step-by-step understanding of its reactivity.

Transition State Analysis and Reaction Coordinate Mapping

A key aspect of understanding a chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction coordinate. Computational methods allow for the precise location and characterization of these transition states. For reactions involving this compound, such as ring-opening or cycloaddition, TS analysis provides critical information about the activation energy, which in turn determines the reaction rate.

Reaction coordinate mapping is a technique used to visualize the energetic profile of a reaction as it proceeds from reactants to products. hw.ac.ukarxiv.orgresearchgate.netarxiv.orgresearchgate.net By mapping the potential energy surface, chemists can identify the lowest energy pathway and any intermediates that may be formed during the reaction. For example, in the thermal ring-opening of a substituted cyclobutene, computational studies have shown how substituents can stabilize or destabilize the transition state, thereby affecting the reaction rate. nih.gov Similar principles apply to the reactions of this compound, where the p-methylphenyl group can influence the energetics of the reaction pathway.

Understanding Catalyst-Substrate Interactions and Regio/Stereoselectivity

Many reactions involving cyclobutanones are catalyzed, and understanding the interaction between the catalyst and the substrate is crucial for explaining and predicting the outcome of the reaction. Computational studies can model these interactions with a high degree of accuracy.

For instance, in a catalyzed reaction, the catalyst can bind to the this compound in different orientations, leading to different products. DFT calculations can be used to determine the most stable catalyst-substrate complex and the transition state energies for the formation of different regio- and stereoisomers. acs.orgacs.org This allows for a rationalization of the observed regioselectivity and stereoselectivity. Non-covalent interaction analysis can further reveal the nature of the forces, such as hydrogen bonding or steric repulsion, that govern the orientation of the substrate within the catalyst's active site. acs.org Such insights are invaluable for the design of new and more efficient catalysts.

Theoretical Prediction of Spectroscopic Parameters for Validation

Computational chemistry also plays a vital role in the validation of experimental data through the prediction of spectroscopic parameters. By comparing calculated spectra with experimental ones, chemists can confirm the structure of a synthesized compound.

Calculation of NMR Chemical Shifts (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach for the accurate prediction of NMR chemical shifts. nih.govbenthamopen.comimist.maresearchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in a molecule. These shielding tensors are then used to predict the chemical shifts that would be observed in an NMR experiment. nih.gov For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for all the unique atoms in the molecule. By comparing these predicted shifts with the experimental NMR spectrum, the proposed structure can be confidently confirmed. Discrepancies between the calculated and experimental spectra can often be resolved by considering different conformations of the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Carbonyl C | ~208-212 | - |

| Aromatic C (ipso) | ~140-145 | - |

| Aromatic C (ortho) | ~129-131 | ~7.1-7.3 |

| Aromatic C (meta) | ~128-130 | ~7.0-7.2 |

| Aromatic C (para) | ~135-138 | - |

| Methyl C | ~20-22 | ~2.3-2.4 |

| Cyclobutane C (alpha) | ~45-50 | ~2.8-3.2 |

| Cyclobutane C (beta) | ~30-35 | ~3.5-3.9 |

| Cyclobutane C (gamma) | ~45-50 | ~2.8-3.2 |

Note: These are approximate predicted chemical shift ranges and can vary based on the level of theory, basis set, and solvent model used in the calculation.

Prediction of Vibrational Frequencies and Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govcase.eduresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. For this compound, TD-DFT can predict the λ(max) values and the corresponding oscillator strengths for the π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group, respectively.

| Spectroscopic Data | Predicted Value Range |

| UV-Vis (λmax) | |

| n→π* transition | ~280-300 nm |

| π→π* transition | ~220-240 nm |

| IR (Wavenumber, cm⁻¹) | |

| C=O stretch | ~1780-1800 |

| Aromatic C-H stretch | ~3000-3100 |

| Aliphatic C-H stretch | ~2850-2950 |

| Aromatic C=C stretch | ~1600, ~1500 |

Note: These predicted values are illustrative and depend on the specific computational methodology employed.

Applications of 3 4 Methylphenyl Cyclobutan 1 One in Advanced Organic Synthesis

Strategic Building Block for the Construction of Complex Carbocyclic Systems

The utility of 3-(4-Methylphenyl)cyclobutan-1-one as a strategic building block stems from the high ring strain of the four-membered carbocycle. This strain facilitates a variety of ring-opening and ring-expanding reactions, providing access to more complex acyclic and cyclic systems that would be challenging to synthesize through other means. nih.gov Synthetic chemists leverage the predictable reactivity of the cyclobutanone (B123998) core to forge new carbon-carbon bonds and construct larger, more elaborate carbocyclic frameworks. scholaris.ca

Methodologies involving the transformation of cyclobutane (B1203170) derivatives are crucial for creating functionalized molecules. scholaris.ca The presence of the 4-methylphenyl group provides a sterically and electronically defined substituent that can influence the stereochemical outcome of reactions, making it a valuable tool for controlled molecular assembly.

Precursor for the Stereoselective Synthesis of Bioactive and Functionally Diverse Molecules

Cyclobutane rings are integral structural motifs in a range of bioactive natural products. nih.gov Consequently, functionalized cyclobutanones like this compound are valuable precursors for the stereoselective synthesis of these and other functionally diverse molecules. The development of methods for the stereocontrolled synthesis of substituted cyclobutanes is of significant importance to medicinal chemistry. nih.gov For instance, the synthesis of the cytotoxic natural product piperarborenine B features an unsymmetrical spirocyclobutane core, highlighting the relevance of this structural unit. nih.gov

Furthermore, spirocycles, which can be derived from cyclobutanone precursors, are increasingly incorporated into drug candidates to enhance sp³ character and improve pharmacological properties. nih.govresearchgate.net The stereoselective reduction of the ketone in this compound can generate chiral cyclobutanols, which serve as versatile intermediates for a variety of bioactive targets. Multi-enzyme, one-pot procedures have been developed for the stereoselective synthesis of pheromones, demonstrating a powerful strategy for creating all possible stereoisomers of a target molecule from a single precursor. mdpi.com

Development of Novel Reaction Methodologies Exploiting Cyclobutanone Reactivity

The unique reactivity of the cyclobutanone skeleton has been exploited to develop novel reaction methodologies, particularly in transition-metal-catalyzed transformations. A prominent example is the "cut-and-sew" strategy, which involves the activation and cleavage of a C-C bond within the cyclobutanone ring. nih.govscispace.com

In this methodology, a transition metal catalyst, typically rhodium(I), performs an oxidative addition into one of the C-C bonds adjacent to the carbonyl group. For a 3-substituted cyclobutanone like this compound, this insertion occurs selectively at the less sterically hindered C1-C2 bond. acs.org The resulting metallacyclic intermediate can then undergo a variety of transformations, such as the insertion of a tethered unsaturated moiety (alkene, alkyne, etc.), followed by reductive elimination to "sew" a new, more complex ring system. nih.govacs.org This deconstructive approach has enabled the development of enantioselective transformations through strategies like the desymmetrization of prochiral cyclobutanones, offering rapid access to chiral scaffolds. nih.gov

| Reaction Type | Catalyst System (Typical) | Key Transformation | Resulting Structure |

| "Cut-and-Sew" Cycloaddition | Rh(I) complexes (e.g., [Rh(CO)₂Cl]₂) with phosphine (B1218219) ligands | C-C bond activation, insertion of an unsaturated group, reductive elimination | Fused or Bridged Rings |

| Decarbonylative "Cut-and-Sew" | Rh(I) complexes at high temperature (e.g., in xylene) | C-C bond activation followed by CO extrusion and cyclization | Fused rings without the ketone moiety |

Synthesis of Spiro-, Fused-, and Bridged-Ring Systems of Synthetic Importance

The construction of spiro-, fused-, and bridged-ring systems—common motifs in complex natural products and pharmaceuticals—is a significant challenge in organic synthesis. nih.govmasterorganicchemistry.com this compound serves as an excellent starting platform for accessing these intricate architectures.

Fused- and Bridged-Ring Systems: The transition-metal-catalyzed "cut-and-sew" reaction is a powerful tool for building fused and bridged rings from cyclobutanone precursors. nih.govacs.org By tethering an unsaturated unit (like an alkyne or alkene) to the cyclobutanone, an intramolecular reaction can be initiated. Cleavage of the cyclobutanone C-C bond by a rhodium catalyst, followed by insertion of the tethered π-system, leads directly to the formation of complex bicyclic structures. scispace.com This strategy has been successfully applied to the total synthesis of numerous complex natural products, including those with fused indole (B1671886) alkaloids and the morphine family of alkaloids. nih.govacs.org For example, an intramolecular coupling between a cyclobutanone and a tethered alkyne can generate versatile fused cyclohexenone scaffolds. scispace.com

Spirocyclic Systems: Spirocycles are characterized by two rings sharing a single atom. masterorganicchemistry.com While many methods focus on creating spirocyclobutanes from other precursors, nih.gov functionalized cyclobutanones can be elaborated to construct more complex spiro-fused architectures. The development of methods to synthesize highly substituted spiro[3.n]alkanes highlights the importance of this structural class. nih.gov The synthesis of approved drugs such as spironolactone (B1682167) often involves the creation of a spirocyclic core, underscoring the pharmaceutical relevance of these systems. preprints.orgnih.gov

| Target System | Synthetic Strategy | Key Features |

| Fused Rings | Intramolecular "Cut-and-Sew" Reaction | Rh-catalyzed C-C activation of the cyclobutanone and insertion of a tethered alkyne/alkene. scispace.comacs.org |

| Bridged Rings | Intramolecular "Cut-and-Sew" Reaction | The geometry of the tether and substrate can direct the reaction towards bridged scaffolds. nih.gov |

| Spiro Rings | Elaboration and Cyclization | The cyclobutanone is used as a template to build a second ring originating from a single carbon atom. |

Role in Cascade and Tandem Reactions for Efficient Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. nih.govCurrent time information in Bangalore, IN. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.

This compound is an ideal substrate for initiating such cascades. The "cut-and-sew" reactions are prime examples of a tandem process, combining C-C bond activation, migratory insertion, and reductive elimination in one seamless operation under a single set of reaction conditions. nih.govscispace.com This approach avoids the isolation of intermediates and significantly streamlines the synthesis of complex polycyclic molecules. acs.org

Another example of a cascade involving cyclobutane precursors is the tandem Prins addition/ring expansion sequence, which can be used to access bicyclic systems containing fused cyclobutanes. nih.gov The ability of the strained ring in derivatives of this compound to participate in sequential bond-forming events makes it a powerful tool for the efficient generation of complex and sp³-rich molecular architectures sought after in modern drug discovery.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-Methylphenyl)cyclobutan-1-one?

Methodological Answer:

The synthesis typically involves cyclization or coupling reactions. For example:

- Cyclobutanone Formation : Utilize [2+2] photocycloaddition of substituted alkenes or ketones under UV light. Ensure regioselectivity by controlling substituent positions (e.g., 4-methylphenyl groups) .

- Cross-Coupling : Palladium-catalyzed coupling of aryl halides with cyclobutanone precursors (e.g., tert-butyl carbamate intermediates) for regioselective functionalization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol to achieve >95% purity. Validate via NMR (¹H/¹³C) and GC-MS.

Basic: How can X-ray crystallography resolve the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Apply multi-scan absorption corrections (e.g., SADABS) .

- Structure Solution : Employ SHELXS/SHELXD for direct methods or Patterson synthesis . Refine with SHELXL, focusing on anisotropic displacement parameters for non-H atoms.

- Validation : Check for R-factor convergence (target: <0.05) and analyze residual electron density maps to confirm absence of disorder .

- Visualization : Generate ORTEP-3 diagrams to highlight bond lengths/angles and thermal ellipsoids .

Advanced: How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

Methodological Answer:

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s formalism. Identify donor-acceptor pairs (C–H···O) via crystallographic data .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict interaction energies. Compare with experimental bond lengths (e.g., C=O···H–C distances) .

- Thermal Analysis : Correlate melting points (mp) with packing efficiency. For example, bulky 4-methylphenyl groups may reduce close-packing, lowering mp compared to unsubstituted analogs .

Advanced: What computational approaches predict the electronic and nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- DFT/TD-DFT : Calculate HOMO-LUMO gaps and hyperpolarizability (β) using Gaussian09 at the CAM-B3LYP/def2-TZVP level. Compare with UV-Vis spectra (λmax) for charge-transfer transitions .

- NLO Measurements : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to quantify second-harmonic generation (SHG) efficiency. Reference urea for calibration .

- Solvatochromism : Analyze solvent-dependent spectral shifts (e.g., in DMSO vs. chloroform) to assess dipole moment changes .

Data Contradiction: How can researchers resolve discrepancies in crystallographic refinement parameters for this compound?

Methodological Answer:

- Model Validation : Check for overfitting via the GooF (Goodness-of-Fit) metric. A value >1.0 suggests underestimated uncertainties; re-exclude weak reflections .

- Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with Rint values for merged/integrated data .

- Disorder Handling : Apply PART commands in SHELXL to model split positions (e.g., rotating methyl groups) and constrain occupancy factors .

Advanced: What strategies optimize biological activity studies for this compound derivatives?

Methodological Answer:

- Target Identification : Screen against kinase or protease libraries via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding modes. Focus on hydrophobic interactions with the 4-methylphenyl group .

- Metabolic Stability : Perform in vitro microsomal assays (human liver microsomes) with LC-MS quantification. Modify substituents (e.g., tert-butyl) to enhance half-life .

Basic: How do spectroscopic techniques (NMR, IR) confirm the purity and structure of this compound?

Methodological Answer:

- ¹H NMR : Identify cyclobutanone protons (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). Integration ratios validate substitution patterns .

- IR Spectroscopy : Confirm ketone C=O stretch (~1740 cm⁻¹) and absence of OH/NH peaks (>3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks. Fragmentation patterns (e.g., loss of CO) confirm cyclobutanone backbone .

Advanced: How does steric hindrance from the 4-methylphenyl group affect reaction pathways?

Methodological Answer:

- Kinetic Studies : Compare reaction rates (e.g., nucleophilic addition to ketone) with less hindered analogs (e.g., phenyl-substituted). Use stopped-flow spectroscopy for real-time monitoring .

- X-ray Topography : Analyze crystal lattice strain caused by methyl groups. Correlate with reduced reactivity in solid-state reactions .

- Computational Modeling : Calculate steric maps (e.g., using SambVca) to quantify % buried volume around the ketone group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.